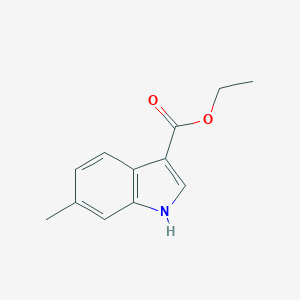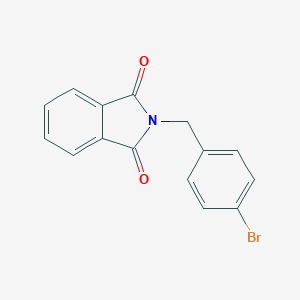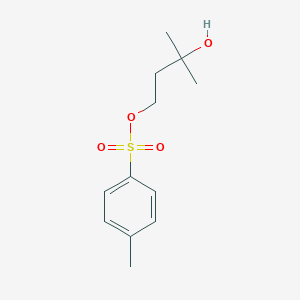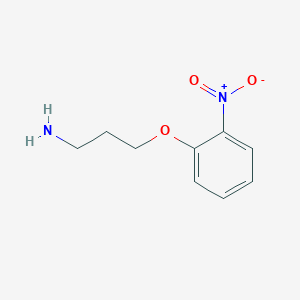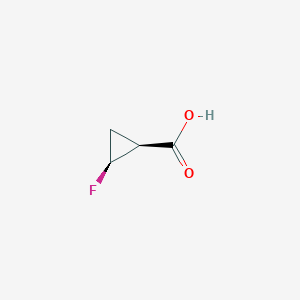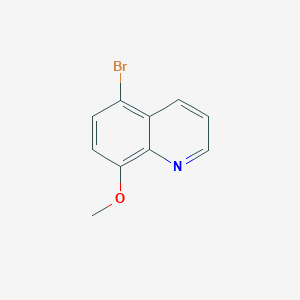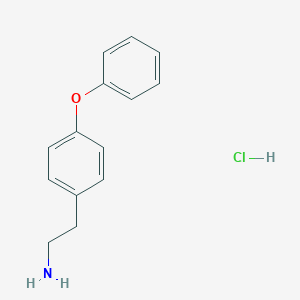
2-Chloro-4-(5-chlorothiophen-3-yl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(5-chlorothiophen-3-yl)thiophene, also known as CCTT, is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields. We will also explore the advantages and limitations of using CCTT in lab experiments and highlight future directions for further research.
Aplicaciones Científicas De Investigación
2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has been extensively studied for its potential applications in various fields, including material science, organic electronics, and pharmaceuticals. In material science, 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has been used as a building block for the synthesis of conjugated polymers, which have applications in organic solar cells and light-emitting diodes. In organic electronics, 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has been used as an active layer in organic field-effect transistors, which have potential applications in flexible electronics. In pharmaceuticals, 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has been studied for its potential use as an anticancer agent.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene is not fully understood, but it is believed to act by inhibiting the growth of cancer cells. Studies have shown that 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene induces apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has also been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Efectos Bioquímicos Y Fisiológicos
2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has been found to have both biochemical and physiological effects. In vitro studies have shown that 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has also been found to have anti-inflammatory effects, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. In vivo studies have shown that 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has low toxicity and is well-tolerated by animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene in lab experiments include its high purity and low toxicity. 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene is also relatively easy to synthesize, making it a cost-effective option for researchers. However, the limitations of using 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene include its limited solubility in common solvents, which can make it difficult to work with in some experiments. Additionally, 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene has not been extensively studied in vivo, so its potential side effects and toxicity in humans are not well understood.
Direcciones Futuras
There are several future directions for further research on 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene. One area of interest is the development of new synthetic methods for 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene that are more efficient and yield higher quality products. Another area of interest is the study of 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene's potential use as an anticancer agent in vivo, including its efficacy and toxicity in animal models. Additionally, further research is needed to explore the potential use of 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene in other fields, such as organic electronics and material science.
Métodos De Síntesis
The synthesis of 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene involves the reaction of 2-chloro-4-thiophenecarboxaldehyde with 5-chlorothiophene-3-boronic acid in the presence of a palladium catalyst. The resulting product is then treated with thionyl chloride to yield 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene. This method has been found to be efficient and yields high quality 2-Chloro-4-(5-chlorothiophen-3-yl)thiophene.
Propiedades
Número CAS |
62226-39-5 |
|---|---|
Nombre del producto |
2-Chloro-4-(5-chlorothiophen-3-yl)thiophene |
Fórmula molecular |
C8H4Cl2S2 |
Peso molecular |
235.2 g/mol |
Nombre IUPAC |
2-chloro-4-(5-chlorothiophen-3-yl)thiophene |
InChI |
InChI=1S/C8H4Cl2S2/c9-7-1-5(3-11-7)6-2-8(10)12-4-6/h1-4H |
Clave InChI |
IDMNNVXJHIIHOP-UHFFFAOYSA-N |
SMILES |
C1=C(SC=C1C2=CSC(=C2)Cl)Cl |
SMILES canónico |
C1=C(SC=C1C2=CSC(=C2)Cl)Cl |
Otros números CAS |
62226-39-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



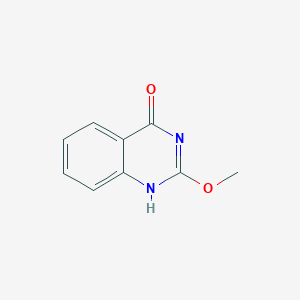
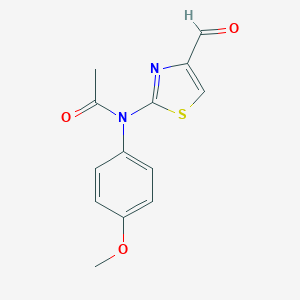
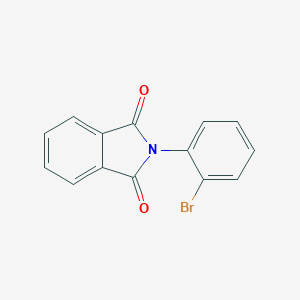
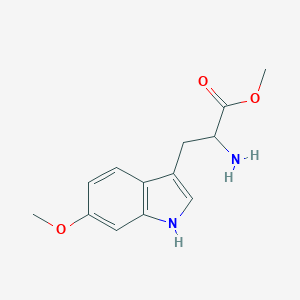
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B186692.png)
